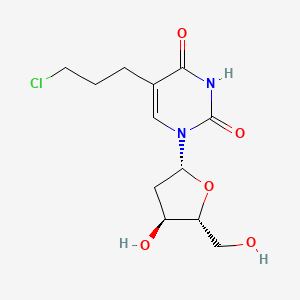
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is a compound that belongs to the class of fluorinated organic molecules. This compound is characterized by the presence of a trifluoropropyl group and a pyrimidinyl group attached to a propanoate backbone. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and enhanced biological activity. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropyl bromide with pyrimidin-5-ylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Another approach involves the use of 3,3,3-trifluoropropyl alcohol and pyrimidin-5-ylpropanoic acid chloride. This reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups (e.g., amines, thiols).
科学的研究の応用
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Fluorinated compounds often exhibit enhanced biological activity, making them candidates for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials. Its thermal stability and resistance to oxidation make it suitable for use in high-performance materials and coatings.
作用機序
The mechanism of action of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is primarily influenced by its fluorinated and pyrimidinyl groups. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular targets more effectively. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids.
At the molecular level, the compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoropropyl 3-(pyridin-5-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3,3,3-Trifluoropropyl 3-(pyrimidin-4-yl)propanoate: Similar structure but with the pyrimidine ring attached at a different position.
3,3,3-Trifluoropropyl 3-(pyrimidin-2-yl)propanoate: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is unique due to the specific positioning of the trifluoropropyl and pyrimidinyl groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoropropyl group enhances its lipophilicity and stability, while the pyrimidinyl group provides opportunities for specific interactions with biological targets.
特性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
3,3,3-trifluoropropyl 3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)3-4-17-9(16)2-1-8-5-14-7-15-6-8/h5-7H,1-4H2 |
InChIキー |
LFKDFEKUDKMBMU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)CCC(=O)OCCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)


![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)







![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
